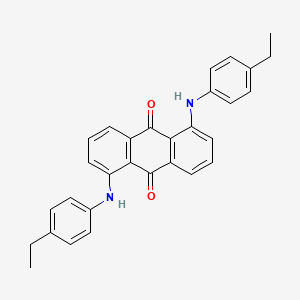

1,5-Bis((4-ethylphenyl)amino)anthraquinone

Description

Significance of the Anthraquinone (B42736) Core in Contemporary Chemical Research

The anthraquinone framework, a tricyclic aromatic structure with the formula C₁₄H₈O₂, is a cornerstone in various fields of chemical research. medchemexpress.com This core structure, consisting of three fused benzene (B151609) rings with two ketone groups on the central ring, provides a stable and versatile scaffold for a vast array of derivatives. precisechem.comnih.gov Anthraquinones are noted for their stability, reactivity, and often vibrant colors. precisechem.com

The significance of the anthraquinone core is multifaceted:

Dyes and Pigments: Historically and currently, anthraquinone derivatives are paramount in the dye industry, valued for their brilliant colors and high fastness properties. They are used in applications ranging from textiles to plastics. precisechem.commdpi.com

Biological and Medicinal Chemistry: The anthraquinone moiety is a "privileged chemical scaffold" found in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. epsilonpigments.comresearchgate.net Several clinically used anticancer drugs, such as Doxorubicin and Mitoxantrone, are based on this structure, highlighting its importance in drug discovery. epsilonpigments.com

Materials Science: Researchers are exploring anthraquinone derivatives for applications in advanced materials. Their electrochemical properties make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs), and as electrode materials in rechargeable batteries. worlddyevariety.com

The versatility of the anthraquinone core allows for structural modifications, where different functional groups can be attached to the ring system. This tunability enables the fine-tuning of the molecule's chemical, physical, and biological properties, making it a subject of continuous and intensive research. epsilonpigments.comresearchgate.net

Academic Context and Research Landscape of 1,5-Bis((4-ethylphenyl)amino)anthraquinone

While the broader class of N-aryl substituted aminoanthraquinones has been investigated, particularly for their use as colorants, specific academic research focusing solely on this compound is limited in readily accessible scientific literature. The research landscape for this compound is best understood by examining its closely related analogs.

Compounds with similar structures, such as 1,5-bis[(4-butylphenyl)amino]anthraquinone, are known and available commercially, indicating that synthetic routes to this class of molecules are established. parchem.com The primary academic and industrial interest in such N,N'-diaryl-1,5-diaminoanthraquinones lies in their application as solvent dyes. These dyes are valued for their high thermal stability, light fastness, and strong coloration, making them suitable for coloring a variety of materials, including engineering plastics like polyesters (PET), polystyrene (PS), and polycarbonates (PC). precisechem.com

The general synthesis for such compounds typically involves the condensation of a substituted anthraquinone, such as 1,5-dichloroanthraquinone (B31372) or 1,5-dihydroxyanthraquinone (B121750) (Anthrarufin), with the corresponding aniline (B41778) derivative, in this case, 4-ethylaniline (B1216643). nih.govijcce.ac.ir While detailed experimental studies and characterization data for this compound are not extensively published, its properties can be inferred from the well-documented behavior of analogous structures.

Structural Relationship to Other Substituted Anthraquinones

This compound is defined by two key structural features: the 1,5-substitution pattern on the anthraquinone core and the nature of the substituent, a 4-ethylphenylamino group.

Substitution Pattern: The placement of substituents at the 1 and 5 positions (alpha positions) is significant. This symmetrical substitution across the central carbonyl axis influences the molecule's electronic properties and spatial arrangement. It differs from other common substitution patterns, such as:

1,4-Disubstitution: This pattern, found in compounds like 1,4-bis(mesitylamino)anthraquinone, results in both substituents being on the same outer ring, often leading to different coloration and reactivity compared to the 1,5-isomer. medchemexpress.comnist.gov

1,8-Disubstitution: Similar to 1,5-disubstitution, this places groups on different outer rings, maintaining symmetry.

2,6-Disubstitution: Substitution at the beta positions generally has a less dramatic effect on the electronic spectrum compared to alpha-position substitution.

Nature of the Substituent: The (4-ethylphenyl)amino group places this compound in the category of N-aryl aminoanthraquinones. The electronic properties of the phenyl ring and the nature of its para-substituent (the ethyl group) can modulate the color and solubility of the molecule. This structure can be compared to:

Simple Aminoanthraquinones: Compounds like 1,5-diaminoanthraquinone (B86024) lack the aryl groups, resulting in different solubility and tinctorial properties. mdpi.com

N-alkyl Aminoanthraquinones: Derivatives like 1,5-Bis{[2-(dimethylamino)ethyl]amino}-9,10-anthraquinone feature alkyl chains instead of aryl groups, which significantly alters their polarity and potential applications. chemspider.com

Hydroxylated Anthraquinones: The parent compound for many 1,5-disubstituted derivatives is 1,5-dihydroxyanthraquinone (Anthrarufin). The replacement of hydroxyl groups with amino groups causes a significant bathochromic (deepening of color) shift. wikipedia.org

The table below summarizes the structural relationship between the title compound and other relevant anthraquinone derivatives.

| Feature | This compound | 1,4-Bis((4-methylphenyl)amino)anthraquinone | 1,5-Dihydroxyanthraquinone (Anthrarufin) | 1,5-Diaminoanthraquinone |

| Substitution Positions | 1, 5 | 1, 4 | 1, 5 | 1, 5 |

| Substituent Type | N-Aryl Amino | N-Aryl Amino | Hydroxyl | Amino |

| Specific Substituent | (4-ethylphenyl)amino | (4-methylphenyl)amino | -OH | -NH₂ |

| General Class | Symmetrical N,N'-Diaryl Diaminoanthraquinone | Asymmetrical N,N'-Diaryl Diaminoanthraquinone | Dihydroxyanthraquinone | Diaminoanthraquinone |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71334-59-3 |

|---|---|

Molecular Formula |

C30H26N2O2 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

1,5-bis(4-ethylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C30H26N2O2/c1-3-19-11-15-21(16-12-19)31-25-9-5-7-23-27(25)29(33)24-8-6-10-26(28(24)30(23)34)32-22-17-13-20(4-2)14-18-22/h5-18,31-32H,3-4H2,1-2H3 |

InChI Key |

DHIHFWLVDSRFDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)CC |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization Techniques

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. Key vibrational bands expected for this compound would include:

N-H stretching: A characteristic peak in the region of 3300-3500 cm⁻¹ indicating the secondary amine groups.

C-H stretching: Signals for aromatic C-H bonds (typically above 3000 cm⁻¹) and aliphatic C-H bonds (typically below 3000 cm⁻¹).

C=O stretching: Strong absorption bands characteristic of the quinone carbonyl groups, usually found in the 1650-1690 cm⁻¹ range.

C=C stretching: Peaks corresponding to the aromatic rings in the 1450-1600 cm⁻¹ region.

C-N stretching: Vibrations for the aryl amine C-N bond, typically seen between 1250 and 1360 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like anthraquinone (B42736) derivatives. The spectrum is expected to show strong absorption bands in both the UV and visible regions. The core anthraquinone structure typically displays π → π* transitions, while the amino substituents (auxochromes) would cause a bathochromic (red) shift of the absorption maxima, likely resulting in a colored compound. The position and intensity of these bands are sensitive to the solvent environment.

Solvatochromic Behavior Analysis

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Many amino-substituted anthraquinone and anthracene (B1667546) derivatives exhibit this property due to changes in the dipole moment upon electronic excitation. An analysis of the UV-Vis absorption and fluorescence emission spectra in a range of solvents with varying polarities would reveal whether 1,5-Bis((4-ethylphenyl)amino)anthraquinone exhibits positive or negative solvatochromism, providing insight into the charge distribution in its ground and excited states.

Morphological and Crystalline Structure Analysis

Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to study the solid-state properties of a compound.

X-ray Diffraction (XRD): Single-crystal XRD could provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. Powder XRD would be used to assess the crystallinity and phase purity of a bulk sample.

Microscopy (SEM/TEM): These techniques would be used to visualize the surface morphology, particle size, and shape of the compound in its solid form.

Without access to published experimental results, the specific spectral peaks, absorption maxima, and structural parameters for this compound cannot be detailed.

X-ray Diffraction (XRD) and Crystallography

No crystallographic data or X-ray diffraction patterns for this compound are available in the surveyed scientific literature.

Scanning Electron Microscopy (SEM)

There are no published SEM images or morphological studies specifically for this compound.

Atomic Force Microscopy (AFM)

AFM data detailing the surface topography of this compound thin films or crystals have not been reported.

Electrochemical Characterization Techniques

Cyclic Voltammetry

Specific cyclic voltammetry data, including redox potentials for this compound, are not available in the public research record.

Differential Pulse Voltammetry

No studies employing differential pulse voltammetry to characterize this compound have been found.

Spectroelectrochemical Investigations

There is no available literature on the spectroelectrochemical analysis of this compound to report on the spectral changes of its redox species.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For substituted anthraquinones, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties.

Theoretical investigations on similar substituted anthraquinone (B42736) dyes frequently employ hybrid DFT functionals, with Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) being a common choice. researchgate.netarxiv.orgnih.govyoutube.com This functional, when paired with a double-zeta basis set with polarization functions like 6-31G(d,p), has been shown to provide a reliable balance between computational cost and accuracy for predicting the properties of organic molecules. researchgate.netarxiv.orgtue.nlrsc.org

For 1,5-Bis((4-ethylphenyl)amino)anthraquinone, a DFT study at the B3LYP/6-31G(d,p) level of theory would begin with a geometry optimization. This process finds the lowest energy conformation of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the central anthraquinone core and the orientation of the (4-ethylphenyl)amino substituents are critical aspects that would be elucidated. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra.

Furthermore, DFT enables the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for understanding intermolecular interactions. stackexchange.com Atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, provide quantitative insight into the charge distribution and intramolecular charge transfer. researchgate.net

Table 1: Representative Theoretical Methods for DFT Studies on Substituted Anthraquinones

| Parameter | Typical Method/Basis Set | Information Obtained |

| Geometry Optimization | B3LYP/6-31G(d,p) | Optimized molecular structure, bond lengths, bond angles |

| Vibrational Frequencies | B3LYP/6-31G(d,p) | IR/Raman spectra, confirmation of energy minimum |

| Electronic Properties | B3LYP/6-31G(d,p) | Electron density, molecular orbitals, dipole moment |

| Atomic Charges | Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular charge transfer |

Theoretical Prediction of Electronic Properties (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and spectral properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that can be reliably predicted using DFT. stackexchange.com

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable and more chemically reactive. For dye molecules, this gap is directly related to the energy of the lowest-energy electronic transition, which corresponds to the main absorption band in the visible spectrum. mdpi.comnih.gov

In molecules like this compound, the nature of the frontier orbitals is well-established by studies on similar amino-substituted anthraquinones. mdpi.comnih.gov

HOMO: The highest occupied molecular orbital is typically localized on the electron-donating (4-ethylphenyl)amino groups and parts of the anthraquinone's outer rings. The nitrogen lone pairs and the π-system of the phenyl rings contribute significantly to this orbital.

LUMO: The lowest unoccupied molecular orbital is generally centered on the electron-accepting anthraquinone core, particularly the central ring containing the two carbonyl groups.

The electronic transition from the HOMO to the LUMO is characterized as a π→π* intramolecular charge transfer (ICT) transition. nih.gov This transfer of electron density from the substituent groups to the anthraquinone core is responsible for the molecule's strong absorption in the visible region, which gives it its color. Time-Dependent DFT (TD-DFT) calculations are often used to more accurately predict the excitation energies (λmax) and oscillator strengths of these electronic transitions. stackexchange.comnih.gov

Table 2: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Localization | Associated Property |

| HOMO | Electron-donating (4-ethylphenyl)amino groups and outer anthraquinone rings | Ionization potential, susceptibility to oxidation |

| LUMO | Electron-accepting central anthraquinone core (carbonyl groups) | Electron affinity, susceptibility to reduction |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with color and chemical reactivity |

Molecular Modeling and Non-Biological Docking Methodologies

While molecular docking is most famously applied in drug discovery to predict the binding of a ligand to a biological receptor, the underlying principles can be extended to non-biological systems to understand interactions between a small molecule and a material surface. youtube.com For a dye like this compound, this involves modeling its interaction with synthetic materials, such as polymer surfaces or fibers, which is crucial for applications in textiles, plastics, and coatings.

Instead of a well-defined binding pocket, the interaction in these systems is typically governed by surface adsorption. Computational techniques like DFT and Molecular Dynamics (MD) are used to model these interactions. nih.govnih.gov The primary goal is to calculate the adsorption energy (E_ads), which quantifies the strength of the interaction between the dye molecule and the surface. A negative adsorption energy indicates a favorable, stable interaction. stackexchange.com

The methodology involves several steps:

System Construction: A model of the non-biological surface is constructed. For a polymer, this might be a single polymer chain or an amorphous cell of multiple chains.

Energy Calculation: The total energies of the optimized dye molecule, the polymer surface, and the combined dye-polymer system are calculated using DFT.

Adsorption Energy Calculation: The adsorption energy is determined using the formula: E_ads = E_(dye-polymer) - (E_dye + E_polymer) where E_(dye-polymer) is the total energy of the complex, and E_dye and E_polymer are the energies of the isolated molecule and surface, respectively.

These calculations can reveal the preferred orientation of the dye on the surface and identify the key intermolecular forces involved, such as van der Waals forces, electrostatic interactions, and hydrogen bonding (if applicable). mdpi.com Molecular dynamics simulations can further explore the dynamic behavior of the dye on the surface over time, providing insights into its mobility and the stability of the adsorbed state. nih.gov

Estimation of Diffusion Coefficients and Other Physicochemical Parameters

The diffusion coefficient is a fundamental physicochemical parameter that describes the rate at which a substance moves through a medium due to random molecular motion. mdpi.com For this compound, estimating its diffusion coefficient within a polymer matrix is essential for predicting its performance and longevity in applications like colored plastics, where dye migration is a concern.

Molecular Dynamics (MD) simulations are the primary computational tool for estimating diffusion coefficients. nih.gov The process involves:

Building an Amorphous Cell: A simulation box is created containing multiple polymer chains and several dye molecules, representing a realistic polymer matrix.

Equilibration: The system is simulated for a period to allow it to reach thermal and structural equilibrium at a given temperature and pressure.

Production Run: A long MD simulation is performed, during which the positions of all atoms are tracked over time.

Mean Squared Displacement (MSD) Analysis: The diffusion coefficient (D) is calculated from the trajectory data by analyzing the mean squared displacement of the dye molecules over time, using the Einstein relation: D = (1/6) * lim_(t→∞) (d/dt) ⟨|r(t) - r(0)|²⟩ where ⟨|r(t) - r(0)|²⟩ is the ensemble average of the squared displacement of the dye molecules. cgohlke.com

The diffusion process is highly dependent on factors like the size of the diffusing molecule, temperature, and the free volume within the polymer matrix. nih.govnih.gov Theoretical models based on free volume theory can also be used to estimate diffusivity, often requiring knowledge of the polymer's glass transition temperature. nih.gov

Other physicochemical parameters, such as solubility parameters, can also be estimated computationally to predict the compatibility of the dye with different polymers.

Table 3: Computational Methods for Estimating Physicochemical Parameters

| Parameter | Computational Method | Key Factors |

| Diffusion Coefficient | Molecular Dynamics (MD) Simulations | Temperature, molecular size, free volume of the medium |

| Adsorption Energy | Density Functional Theory (DFT) | Surface chemistry, intermolecular forces |

| Solubility Parameter | MD or Group Contribution Methods | Cohesive energy density |

Structure Property Relationships and Derivatization Strategies

Influence of Substitution Patterns on Electronic and Optical Properties

The electronic and optical properties of the anthraquinone (B42736) scaffold are highly sensitive to the nature and position of its substituents. The introduction of two (4-ethylphenyl)amino groups at the 1 and 5 positions of the anthraquinone core, as seen in 1,5-Bis((4-ethylphenyl)amino)anthraquinone, fundamentally alters its characteristics. These arylamino groups act as powerful auxochromes and electron-donating groups (EDGs).

The nitrogen atom's lone pair of electrons can delocalize into the anthraquinone's π-system, which raises the energy of the highest occupied molecular orbital (HOMO) while having a lesser effect on the lowest unoccupied molecular orbital (LUMO). This reduction in the HOMO-LUMO energy gap is a key factor in the compound's optical properties. nih.gov The result is a significant bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum compared to the parent anthraquinone molecule. rsc.orgresearchgate.net For example, while monoamino-substituted anthraquinone derivatives show red-shifted absorption bands around 509 nm, the addition of a second amino substituent, as in 1,5-diaminoanthraquinone (B86024), does not necessarily induce a further significant shift. ifmmi.com This shift moves the absorption from the UV region into the visible spectrum, imparting color to the compound.

The position of these substituents is also crucial. The 1,5-substitution pattern, in particular, allows for the formation of intramolecular hydrogen bonds between the amine protons (N-H) and the adjacent peri-carbonyl oxygen atoms (C=O). acs.orgnih.gov This interaction helps to planarize the molecule and facilitates a more effective intramolecular charge transfer (ICT) from the amino groups to the electron-accepting quinone core, further influencing the absorption wavelength. rsc.org The precise color and electronic properties can be fine-tuned by modifying the substituents on the terminal aryl group. rsc.org

| Compound | Substituent(s) | λmax (nm) | Effect |

| Anthraquinone | None | ~325 | Reference |

| 1-Aminoanthraquinone (B167232) | 1-NH₂ | ~470 | Bathochromic Shift |

| 1,5-Diaminoanthraquinone | 1,5-(NH₂)₂ | ~510 | Strong Bathochromic Shift |

| 1,8-Tolylaminoanthraquinone | 1,8-(Tolylamino)₂ | 559 | Significant Bathochromic Shift rsc.org |

Note: λmax values are approximate and can vary with solvent.

Functionalization Strategies for Anthraquinone Derivatives

The synthesis of this compound and related derivatives relies on established and innovative functionalization strategies that allow for the precise introduction of various chemical moieties onto the anthraquinone core.

The introduction of heteroatoms is a cornerstone of anthraquinone chemistry. The formation of carbon-nitrogen (C-N) bonds is particularly relevant for the synthesis of aminoanthraquinones. A primary method for achieving this is the Ullmann condensation reaction. wikipedia.org This copper-catalyzed reaction facilitates the coupling of aryl halides with amines, amides, or alcohols. wikipedia.orgresearchgate.net For instance, 1,5-dichloroanthraquinone (B31372) can be reacted with various anilines to produce 1,5-bis(arylamino)anthraquinone derivatives. dergipark.org.tr Microwave-assisted Ullmann coupling reactions have been developed as an efficient protocol for this transformation, often proceeding within minutes. nih.govelsevierpure.com

Beyond C-N bonds, methods for forming carbon-sulfur (C-S) bonds have also been developed. Thioanthraquinone analogues can be synthesized from 1,5-dichloroanthraquinone by reacting it with various thiols in the presence of a base. dergipark.org.tr These strategies are part of a broader toolkit for creating a diverse range of functionalized anthraquinones by leveraging nucleophilic aromatic substitution on halogenated or nitrated anthraquinone precursors.

The synthesis of this compound is a direct application of strategies for introducing arylamino moieties. The classical approach involves the reaction of a haloanthraquinone, such as 1,5-dichloroanthraquinone, with two equivalents of 4-ethylaniline (B1216643). google.comgoogle.com This reaction is typically performed at high temperatures in a high-boiling solvent and is catalyzed by a copper salt, a process known as the Ullmann condensation or Goldberg reaction. wikipedia.org The reaction proceeds via a copper(I) intermediate that reacts with the aryl halide. wikipedia.org

Alternative starting materials can also be used. For example, 1,5-dinitroanthraquinone (B1294578) can be reacted with ammonia (B1221849) or amines to yield the corresponding 1,5-diaminoanthraquinone derivatives. Furthermore, existing amino groups on the anthraquinone scaffold can be further modified, for instance, through alkylation or acylation to tune the compound's properties. nih.gov

| Starting Material | Reagent | Reaction Type | Product Class |

| 1,5-Dichloroanthraquinone | Aryl amine (e.g., 4-ethylaniline) | Copper-catalyzed Ullmann Condensation wikipedia.orgnih.gov | 1,5-Bis(arylamino)anthraquinone |

| 1,5-Dinitroanthraquinone | Ammonia/Amine | Nucleophilic Aromatic Substitution | 1,5-Diaminoanthraquinone |

| 1-Amino-4-bromoanthraquinone | Alkyl/Aryl amine | Copper-catalyzed Ullmann Coupling researchgate.net | 1-Amino-4-(alkyl/aryl)aminoanthraquinone |

An alternative strategy for functionalization involves the use of leuco-anthraquinone intermediates. The anthraquinone core can be reduced to its hydroquinone (B1673460) form, known as the leuco form. This reduction is typically achieved using agents like sodium dithionite. In this reduced state, the aromatic rings are more electron-rich and thus more susceptible to certain electrophilic substitution reactions.

In the context of amination, the use of leuco intermediates is particularly relevant in the reaction of anthraquinone sulfonic acids with ammonia. During this process, it is crucial to control the redox state of the reaction mixture to maintain the presence of leuco compounds without allowing for further reduction, which can be managed by the controlled addition of an oxidizing agent. google.com After the desired substitution has occurred on the leuco form, the intermediate is re-oxidized back to the stable anthraquinone structure, yielding the final derivatized product.

Correlation between Molecular Structure and Electrochemical Behavior

The electrochemical behavior of anthraquinone derivatives is intrinsically linked to their molecular structure. The parent anthraquinone molecule undergoes two distinct and reversible one-electron reductions. The potential at which these reductions occur can be systematically tuned by the introduction of substituents.

The (4-ethylphenyl)amino groups in this compound are strong electron-donating groups. They increase the electron density on the anthraquinone core, which in turn raises the energy of the LUMO. sdu.dk A higher LUMO energy makes the molecule more difficult to reduce, as more energy is required to add an electron. acs.orgresearchgate.net Consequently, the reduction potentials for this compound are shifted to more negative values compared to unsubstituted anthraquinone or anthraquinones with electron-withdrawing groups. ifmmi.comnih.gov For instance, the reduction potential for 1,5-diaminoanthraquinone is approximately -1.55 V (vs. Fc/Fc+), which is more negative than that of 1,5-dichloroanthraquinone (-1.30 V vs. Fc/Fc+). ifmmi.com This tunability of redox potentials is a critical aspect in the design of anthraquinone derivatives for applications in areas like redox flow batteries and electrocatalysis. rsc.orgnih.govrsc.org

| Compound | Substituent(s) | First Reduction Potential (E¹₁/₂) (V vs. Fc/Fc⁺) | Effect of Substituent |

| Anthraquinone | None | -1.32 nih.gov | Reference |

| 1,5-Dichloroanthraquinone | 1,5-Cl₂ | -1.30 ifmmi.com | Weakly Withdrawing (Slight Positive Shift) |

| 1,5-Diaminoanthraquinone | 1,5-(NH₂)₂ | -1.55 ifmmi.com | Strongly Donating (Negative Shift) |

| 1,8-Diaminoanthraquinone (B86578) | 1,8-(NH₂)₂ | -1.52 ifmmi.com | Strongly Donating (Negative Shift) |

Modulation of Photophysical Properties through Structural Design

The structural design of anthraquinone derivatives is a powerful tool for modulating their photophysical properties, such as fluorescence and excited-state dynamics. For this compound, the key feature governing its photophysics is the presence of an intramolecular charge transfer (ICT) state. acs.orgnih.govrsc.org

Upon absorption of light, an electron is promoted from the HOMO, which is largely localized on the electron-donating arylamino groups, to the LUMO, which is centered on the electron-accepting anthraquinone core. This creates an excited state with significant charge-transfer character. researchgate.netmdpi.com The deactivation of this excited state can occur through fluorescence, emitting a photon, or through non-radiative pathways.

The geometry of the amino group plays a critical role in the excited state's fate. Theoretical and experimental studies on similar aminoanthraquinones suggest that the molecule can relax into a twisted intramolecular charge transfer (TICT) state, where the amino group twists out of the plane of the aromatic ring. researchgate.netiphy.ac.cn This twisting process is an important non-radiative decay channel and can significantly affect the fluorescence quantum yield. The formation of intramolecular hydrogen bonds, as seen in 1,5-disubstituted derivatives, can restrict this twisting motion, thereby potentially enhancing fluorescence. ukm.my The polarity of the solvent also strongly influences the photophysical properties, as polar solvents can stabilize the charge-separated ICT state, often leading to a red-shift in the fluorescence emission. nih.govresearchgate.net

Applications of 1,5 Bis 4 Ethylphenyl Amino Anthraquinone and Analogues in Materials Science and Technology

Applications in Dye and Pigment Chemistry

Textile Dyeing Applications

1,5-Bis((4-ethylphenyl)amino)anthraquinone and its analogues are part of the broader family of anthraquinone (B42736) dyes, which are known for their application in coloring a variety of textiles. mdpi.com The specific utility of these compounds in textile dyeing is largely determined by their chemical structure, which influences their classification as disperse, acid, or vat dyes, and consequently, the types of fibers they can effectively color.

Disperse Dyes for Synthetic Fibers

Anthraquinone derivatives that lack water-solubilizing groups, a characteristic of this compound, are typically classified as disperse dyes. wikipedia.org These dyes are suitable for coloring hydrophobic fibers such as polyester. ekb.egresearchgate.net The dyeing process for polyester with disperse dyes is generally carried out at high temperatures, around 130-135°C, under pressure to facilitate the diffusion of the dye molecules into the fiber structure. ekb.eg

Research on analogues, such as N-alkylated derivatives of 4-anilino-8-amino-1,5-dihydroxyanthraquinone, has shown their efficacy as excellent dyes for polyester fibers. These dyes can produce deep greenish-blue shades and exhibit good fastness to both light and sublimation. researchgate.net The interaction between the disperse dye and the polyester fiber is governed by van der Waals and dipole forces. wikipedia.org

Table 1: Dyeing Properties of Anthraquinone Disperse Dye Analogues on Polyester

| Analogue Compound | Color on Polyester | Light Fastness | Sublimation Fastness |

|---|---|---|---|

| N-alkylated 4-anilino-8-amino-1,5-dihydroxyanthraquinone | Deep Greenish-Blue | Good | Good |

| Derivatives of 1,5-dihydroxy-4,8-diaminoanthraquinone | Bright Reddish-Blue to Greenish-Blue | Generally Good | Generally Good |

Acid Dyes for Protein and Polyamide Fibers

While this compound itself is not a typical acid dye due to the absence of sulfonic acid groups, its analogues can be chemically modified to function as such. The introduction of sulfonic acid groups into the anthraquinone structure makes the dye water-soluble and suitable for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. asianpubs.orgorientjchem.org

For instance, novel acid anthraquinone dyes have been synthesized and applied to wool, silk, and nylon fibers, yielding a range of shades from orange to violet. asianpubs.org These dyes generally exhibit good to very good light fastness and moderate to very good washing and rubbing fastness. researchgate.net

Vat Dyes for Cellulosic Fibers

Analogues of this compound can also be found in the class of vat dyes, which are used for dyeing cellulosic fibers like cotton. alfa-chemistry.com Vat dyes are insoluble in water but are converted to a soluble leuco form through a reduction process in an alkaline bath. sdc.org.ukmdpi.com The textile material is immersed in this dye bath, and after the dye has penetrated the fibers, it is reoxidized back to its insoluble form, trapping it within the fiber. sdc.org.uk This process results in dyeings with excellent fastness properties. alfa-chemistry.com

An example of a vat dye derived from a 1,5-diaminoanthraquinone (B86024) analogue is 1,5-trianthrimide-carbazole, which dyes cotton in strong orange-yellow shades with excellent fastness. google.com

Table 2: Fastness Properties of an Anthraquinone Vat Dye Analogue on Cotton

| Analogue Compound | Fiber | Shade | Fastness Properties |

|---|---|---|---|

| 1,5-trianthrimide-carbazole | Cotton | Strong Orange-Yellow | Excellent |

Reactive Dyes for Covalent Bonding

Further chemical modification of anthraquinone analogues can lead to the creation of reactive dyes. These dyes form covalent bonds with the fiber, resulting in very high wash fastness. mdpi.comresearchgate.net While research on azo-anthraquinone reactive dyes has been more prevalent for 1,4-disubstituted derivatives, the incorporation of reactive groups onto a 1,5-disubstituted anthraquinone structure is a potential avenue for creating high-performance dyes for cellulosic fibers like cotton. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.